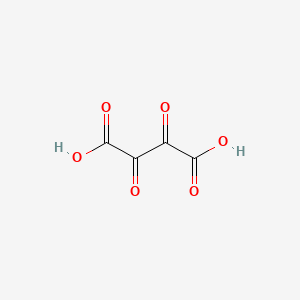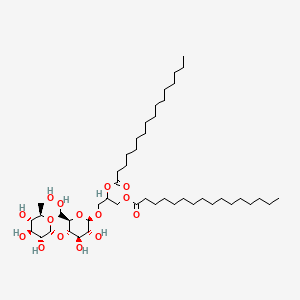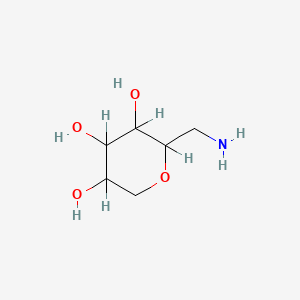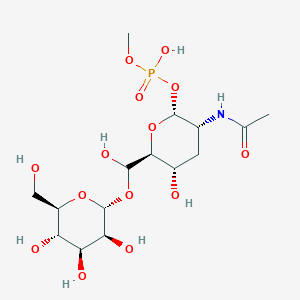
Dioxosuccinic acid
説明
Synthesis Analysis
Synthesis of dioxosuccinic acid and its derivatives, such as epoxysuccinic acid, involves various catalysts and conditions. The synthesis processes have been optimized to enhance yield and effectiveness, using catalysts like tungstate and conditions that carefully balance temperature, reactant ratios, and catalyst dosage. For instance, epoxysuccinic acid was synthesized with a yield of 88% under specific conditions, highlighting the efficiency of the chosen synthesis method (Qian Hui-jua, 2014).
Molecular Structure Analysis
The molecular structure of dioxosuccinic acid and related compounds exhibits significant characteristics that influence their reactivity and stability. Studies have shown that the oxygen atom in the epoxy group is an electrophilic reaction site, indicating its reactivity towards electron-rich species. The molecular structure has been detailed through various analytical techniques, providing insights into the atomic net charges and atomic frontier electron densities (Qin Da-wei, 2008).
Chemical Reactions and Properties
Dioxosuccinic acid and its derivatives engage in a wide range of chemical reactions, including hydrolysis, homopolymerization, and copolymerization. These reactions are crucial for creating multifunctional derivatives that have industrial applications. The ether bond in the molecular structure of epoxysuccinic acid derivatives contributes to their multifunctionality and increasing interest in their applications (Wang Bao-hu, 2014).
Physical Properties Analysis
The physical properties of dioxosuccinic acid and its derivatives, such as solubility and crystal structure, have been extensively studied. The crystal structure of peroxydisuccinic acid, for example, shares similarities with succinic and fumaric acids, contributing to a deeper understanding of its physical characteristics and the effects of its stereochemistry on solubility and stability (S. V. Lindeman et al., 1983).
Chemical Properties Analysis
The chemical properties of dioxosuccinic acid derivatives are influenced by their molecular structure and the presence of functional groups. The study of these compounds' reactivity towards different chemical reagents and conditions reveals their potential for various chemical transformations and applications. For instance, the synthesis and structural analysis of rac-2,3-dimercaptosuccinic acid provide insights into its potential as a chelating agent for toxic metals, demonstrating the versatility of dioxosuccinic acid derivatives in chemical applications (X. Fang & Q. Fernaǹdo, 1994).
科学的研究の応用
Green Corrosion Scale Inhibitors
Dioxosuccinic acid, specifically in the form of polyepoxysuccinic acid (PESA), is recognized for its role as a green corrosion scale inhibitor. PESA is non-nitrogenous, non-phosphorus, and biodegradable, making it an environmentally friendly option for cooling water systems. It has shown superior performance in controlling scales like CaCO3 and SrSO4 compared to polyaspartic acid (PASP) (Liu et al., 2012).
Environmental Impact and Toxicity of Herbicides
Research on the environmental impact and toxicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally related to dioxosuccinic acid, has been extensive. This herbicide is used globally in agriculture and urban areas and has potential environmental consequences (Zuanazzi et al., 2020).
Antioxidant Activity Analysis
In the field of food engineering, medicine, and pharmacy, dioxosuccinic acid derivatives have been studied for their antioxidant activities. Various tests, including ORAC, HORAC, TRAP, and TOSC, are used to determine antioxidant activity, which is essential in evaluating the health benefits of food components and pharmaceuticals (Munteanu & Apetrei, 2021).
MRI Contrast Agents in Cancer Research
Dimercaptosuccinic acid (DMSA)-coated superparamagnetic iron oxide nanoparticles, modified with 2-deoxy-D-glucose (2-DG), have been studied for their potential in targeting tumors with high glucose metabolism. This research is significant in the development of advanced MRI contrast agents for cancer diagnosis and treatment (Shan et al., 2015).
Eco-Friendly Flotation Reagents in Mining
The use of polyepoxysuccinic acid as a selective depressant in phosphate ore flotation is a significant step toward more sustainable mining practices. Its effectiveness in separating apatite from calcite highlights its potential as an eco-friendly reagent in mineral processing (Dong et al., 2020).
Hydrogel Synthesis
Meso-2,3-dimercaptosuccinic acid-Ce(IV) redox couples are utilized in the synthesis of hydrogels, which have applications in medical and industrial fields. The swelling properties of these hydrogels can be precisely controlled, making them useful in various technological applications (Özeroğlu & Bi̇rdal, 2009).
Reverse Osmosis Scale Inhibition
Polyepoxysuccinic acid (PESA) has been effective as a scale inhibitor in reverse osmosis (RO) water treatment. Its ability to prevent common scales in RO systems, like CaCO3 and CaSO4, makes it a valuable agent in water purification processes (Sun, Xiang, & Wang, 2009).
特性
IUPAC Name |
2,3-dioxobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O6/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNXYDKWOJQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226716 | |
| Record name | Dioxosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxosuccinic acid | |
CAS RN |
7580-59-8 | |
| Record name | 2,3-Dioxobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioxosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D82LW8DKT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)




![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)






